3-Iodoisonicotinic acid

Description

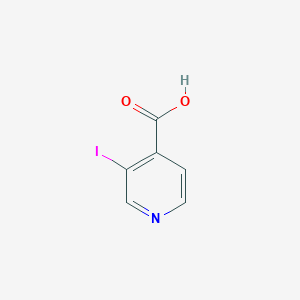

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSNRTLYWDXHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347233 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57842-10-1 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Carboxylic Acids in Chemical Research

Pyridine (B92270) carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with a carboxylic acid group. The three primary isomers are picolinic acid, nicotinic acid (niacin), and isonicotinic acid, distinguished by the position of the carboxylic acid group on the pyridine ring. nih.govwikipedia.org These compounds are of immense importance in various scientific domains.

The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group imparts unique chemical characteristics, making them versatile building blocks in synthesis. nih.gov This dual functionality allows them to act as chelating agents for metal ions, a property that is particularly useful in the development of catalysts and coordination polymers. rsc.orgnih.govresearchgate.net

In medicinal chemistry, pyridine carboxylic acid derivatives have been instrumental in the development of a wide array of pharmaceuticals. nih.gov Their scaffolds are found in drugs targeting a multitude of conditions, highlighting their significance in drug discovery and design. nih.govontosight.ai The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties. nih.gov

Overview of Halogenated Pyridine Derivatives in Synthetic Chemistry

Halogenated pyridines, which are pyridine (B92270) rings substituted with one or more halogen atoms, are crucial intermediates in organic synthesis. eurekalert.orgchempanda.com The introduction of a halogen atom, such as iodine, chlorine, bromine, or fluorine, provides a reactive site for a variety of chemical transformations. eurekalert.orgnih.gov These derivatives serve as key starting materials for creating more complex molecules through reactions like nucleophilic substitution and cross-coupling. eurekalert.orgchemrxiv.org

The process of selectively introducing a halogen to a specific position on the pyridine ring is a critical area of research, as the position of the halogen greatly influences the subsequent reactivity and the properties of the final product. nih.govchemrxiv.org While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve this, including the use of N-oxides or specialized phosphine (B1218219) reagents. nih.gov Halogenated pyridines are foundational to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govchemrxiv.org

Scope and Research Trajectories of 3 Iodoisonicotinic Acid in Contemporary Scientific Inquiry

Established Synthetic Routes for this compound

The preparation of this compound can be approached through several synthetic pathways, ranging from classical heterocyclic chemistry techniques to more contemporary and optimized protocols.

Classical Approaches in Heterocyclic Synthesis

Historically, the synthesis of iodinated pyridine derivatives often relied on multi-step sequences. One common strategy involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. ontosight.ai For this compound, this would typically start from a corresponding aminopyridine derivative.

Another classical approach is direct iodination. However, the direct iodination of the pyridine ring can sometimes be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of regioisomers. ontosight.ai

Modernized Synthetic Protocols and Reaction Optimization

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound. These often involve the use of organometallic reagents and transition-metal catalysis. For instance, a halogen-exchange reaction, where a more readily available halopyridine is converted to the iodo derivative, can be an effective strategy.

Furthermore, methods starting from functionalized pyridines, where the carboxylic acid group or a precursor is already in place, followed by a regioselective iodination step, have been developed. These protocols often offer better control over the reaction and higher yields of the desired product.

Derivatization Strategies for this compound

The presence of both a carboxylic acid and an iodine atom makes this compound a highly versatile platform for further chemical modifications. These transformations can be broadly categorized into functional group interconversions, introduction of new substituents, and the construction of more elaborate molecular structures.

Functional Group Interconversions and Modifications

The carboxylic acid group of this compound can undergo a variety of standard transformations. biosyn.comwikipedia.org These include esterification to form esters, amidation to produce amides, and reduction to the corresponding alcohol. These modifications are crucial for altering the molecule's physical and chemical properties and for preparing it for subsequent reaction steps. nih.govlibretexts.orgnih.govwaters.com

For instance, the conversion to an ester, such as methyl 2-iodoisonicotinate, can be a key step in the synthesis of other derivatives, like 2-iodoisonicotinic acid hydrazide. nih.gov The choice of derivatization agent and reaction conditions can be optimized to achieve high yields and purity. nih.gov

Table 1: Examples of Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, Acid catalyst | Methyl 3-iodoisonicotinate | Esterification |

| This compound | Thionyl chloride, then Amine | N-substituted-3-iodoisonicotinamide | Amidation |

| This compound | Borane or other reducing agents | (3-Iodopyridin-4-yl)methanol | Reduction |

Introduction of Diverse Substituents on the Pyridine Ring

The iodine atom on the pyridine ring is an excellent handle for introducing a wide range of substituents through various cross-coupling reactions. ontosight.ai The high reactivity of the carbon-iodine bond makes it an ideal substrate for palladium-catalyzed reactions. smolecule.com

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 3-position of the pyridine ring and various aryl or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgjk-sci.commdpi.comstackexchange.com This is a powerful tool for constructing biaryl structures.

Sonogashira Coupling: This method enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and copper co-catalysts. researchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.org This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates for more complex heterocyclic systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position of the pyridine ring. nih.govorganic-chemistry.orglibretexts.orgsigmaaldrich.comacsgcipr.org This is a key method for synthesizing N-aryl and N-heteroaryl amines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Arylisonicotinic acid derivative |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynylisonicotinic acid derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Aminoisonicotinic acid derivative |

Formation of Complex Molecular Architectures from this compound Precursors

The derivatives obtained from the initial functionalization and substitution reactions of this compound serve as key intermediates in the synthesis of more complex and often biologically relevant molecules. nih.govnih.gov For example, the alkynyl derivatives formed via Sonogashira coupling can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems like azaindoles. nih.govresearchgate.net

Similarly, the biaryl compounds synthesized through Suzuki-Miyaura coupling can be further elaborated to create intricate scaffolds found in various pharmaceuticals and materials. The strategic combination of functional group manipulations and cross-coupling reactions allows for a modular and efficient approach to building molecular complexity, starting from the versatile this compound core. A recent development has even shown the possibility of a three-component reaction using Suzuki coupling partners to insert a nitrogen atom, effectively creating Buchwald-Hartwig products from Suzuki starting materials. acs.org

Advanced Coupling Reactions Involving this compound

This compound serves as a versatile building block in organic synthesis, amenable to a variety of advanced coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new bonds at the 3-position of the isonicotinic acid scaffold. rsc.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The general scheme involves the reaction of the iodo-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle proceeds through three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, such as phosphines, and the base is crucial for the reaction's success. libretexts.orgorganic-chemistry.org Variations of this reaction have been developed to couple a wide range of substrates, including those with base-sensitive groups. organic-chemistry.org

Recently, a three-component reaction has been developed that utilizes Suzuki coupling partners—an aryl halide and an arylboronic acid—and inserts a nitrogen atom between them to form an amine. acs.org This innovative approach expands the utility of readily available starting materials for creating diverse molecular structures. acs.org

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of a carbon-nitrogen bond between this compound and an amine. tcichemicals.comacs.org The process is catalyzed by a palladium complex and requires a base. tcichemicals.comacs.org The judicious selection of ligands is critical to avoid side reactions, such as the diarylation of primary amines. acs.org This methodology is widely applied in the synthesis of pharmaceuticals, natural products, and organic materials due to the prevalence of arylamines in these structures. acs.org The reaction conditions can be tailored to couple various primary and secondary amines, including cyclic amines like piperidine (B6355638) and morpholine, which are common motifs in drug molecules. acs.org

| Reaction Type | Coupling Partners | Catalyst/Reagents | Key Features | References |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound + Organoboron compound | Palladium catalyst, Base, Ligands (e.g., phosphines) | Forms C-C bonds; versatile for various substrates. | wikipedia.orglibretexts.orgorganic-chemistry.org |

| C-N Cross-Coupling (Buchwald-Hartwig) | This compound + Amine | Palladium catalyst, Base, Ligands | Forms C-N bonds; crucial for synthesizing arylamines. | tcichemicals.comacs.org |

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize the pyridine ring of this compound. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.compdx.edu For this reaction to proceed readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqsinica.edu.twlibretexts.org

The mechanism generally involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the iodo group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org This step is usually the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination: The leaving group (iodide) is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The reactivity of the aryl halide is enhanced by the presence of more electron-withdrawing groups. uomustansiriyah.edu.iq Common nucleophiles used in SNAr reactions include oxygen, nitrogen, and cyanide nucleophiles. uomustansiriyah.edu.iq

Another potential, though less common for this substrate, is the benzyne (B1209423) mechanism, which occurs with very strong bases. pdx.eduuomustansiriyah.edu.iq This pathway involves an initial elimination to form a highly reactive benzyne intermediate, followed by the addition of a nucleophile. pdx.edu

Beyond palladium catalysis, other metal-mediated and metal-free coupling strategies have emerged as valuable alternatives.

Metal-Mediated Couplings:

Nickel-catalyzed couplings have been developed for C-O and C-N bond activation, offering a more cost-effective alternative to palladium. udel.edu These reactions can be used for Suzuki-Miyaura type arylations and reductive cross-electrophile couplings. udel.edu

Iron-catalyzed C-N cross-coupling reactions have been discovered, proceeding through a metalloradical activation mechanism. nih.gov This method has shown broad applicability with various tetrazoles, azides, and boronic acids. nih.gov

Copper-catalyzed C-N cross-coupling has also been explored, particularly in dual catalysis systems with photoredox catalysts for the reaction of carboxylic acids with nitrogen nucleophiles. nih.gov

Metal-Free Couplings: The development of metal-free cross-coupling reactions is driven by the need for more sustainable and economical synthetic methods. preprints.orgnih.gov These reactions often proceed through radical or ionic pathways. preprints.org

Base-promoted HAS-type couplings involve the generation of an aryl radical, which then adds to an arene. cas.cn

Reductive couplings between boronic acids and tosylhydrazones have been reported, offering a metal-free approach to C-C bond formation. nih.gov

Borylative couplings of vinyl iodides with various nucleophiles can occur without a transition metal catalyst, proceeding through hydroboration and a 1,2-metallate rearrangement. rsc.org

Stereoselective Synthesis and Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is significant for applications in medicinal chemistry, where stereochemistry often dictates biological activity. While direct information on the stereoselective synthesis originating from this compound is limited, general principles of stereoselective synthesis can be applied.

Methods for achieving stereoselectivity include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid functionality can direct subsequent reactions to proceed in a stereoselective manner.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in reactions involving the pyridine ring or the carboxylic acid group. ambeed.com

Stereospecific Reactions: Palladium-catalyzed cross-coupling reactions of enantioenriched starting materials can proceed with high stereospecificity, either with retention or inversion of configuration, to create chiral products. rsc.org

Decarboxylative Couplings: Recent advancements in decarboxylative C-N coupling have demonstrated stereoretentive amidation of carboxylic acids, providing a pathway to α-chiral amines. nih.gov

Radiochemical Synthesis and Labeling of this compound Derivatives

The incorporation of radioisotopes into derivatives of this compound is crucial for developing radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. nih.gov

The choice of radioisotope depends on the intended application, with different isotopes offering varying half-lives and emission properties. nih.gov

Iodine-123 (123I): With a half-life of 13.22 hours and gamma emission suitable for Single Photon Emission Computed Tomography (SPECT), 123I is used for diagnostic imaging. mdpi.comnih.gov Labeling with 123I can be achieved through electrophilic substitution on an activated aromatic ring or via an exchange reaction. nih.govmdpi.com For instance, methyl 2-[123I]-iodoisonicotinate has been synthesized via an iodine exchange reaction in glacial acetic acid with an average efficiency of 92.6%. nih.govresearchgate.net

Iodine-124 (124I): This positron-emitting isotope has a longer half-life of 4.2 days, making it suitable for Positron Emission Tomography (PET) imaging of slow pharmacokinetic processes. nih.gov 124I-labeled compounds can be synthesized using similar methods to 123I labeling. nih.govresearchgate.net The development of 124I-labeled biomolecules is an active area of research for immunoPET imaging. mdpi.com

Iodine-131 (131I): As a beta-emitter with a half-life of 8.02 days, 131I is primarily used for radiotherapy. mdpi.comscielo.br It also emits gamma photons that allow for imaging. mdpi.com Labeling with 131I often involves electrophilic iodination. nih.gov For example, N-succinimidyl 5-[131I]iodo-3-pyridinecarboxylate has been used as a labeling agent. nih.gov

Astatine-211 (211At): This alpha-emitting radionuclide is promising for targeted alpha therapy due to its high linear energy transfer. mdpi.com Labeling with 211At can be challenging due to its unique chemistry. mdpi.com Methods often involve astatodestannylation of organotin precursors. nih.govnih.gov For instance, N-succinimidyl 5-[211At]astato-3-pyridinecarboxylate has been synthesized and used to label monoclonal antibodies. nih.gov

| Radioisotope | Half-life | Emission Type | Primary Application | Labeling Method Example | References |

|---|---|---|---|---|---|

| Iodine-123 (123I) | 13.22 hours | Gamma | SPECT Imaging | Iodine exchange reaction | mdpi.comnih.govnih.govresearchgate.net |

| Iodine-124 (124I) | 4.2 days | Positron, Gamma | PET Imaging | Iodine exchange reaction | nih.govresearchgate.netnih.gov |

| Iodine-131 (131I) | 8.02 days | Beta, Gamma | Radiotherapy, Imaging | Electrophilic iodination | mdpi.comscielo.brnih.gov |

| Astatine-211 (211At) | 7.2 hours | Alpha | Targeted Alpha Therapy | Astatodestannylation | nih.govmdpi.comnih.gov |

Radiosynthesis Protocols for Tracer Development

The development of radiotracers from this compound and its derivatives is crucial for advancing molecular imaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT). These imaging modalities rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules. The synthetic strategies for radiolabeling typically involve the introduction of a positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Iodine-123, Iodine-125) isotope into the molecular structure of a this compound derivative.

A common approach involves the use of precursors that can be readily radiolabeled in the final step of the synthesis. For instance, in the development of agents for imaging β-amyloid plaques in Alzheimer's disease, derivatives of 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) have been labeled with ¹⁸F. acs.org The radiosynthesis is often achieved through a "one-pot" method, which simplifies the procedure and minimizes the synthesis time, a critical factor when working with short-lived isotopes. For example, the ¹⁸F-fluoropropylation or ¹⁸F-fluoroethylation of a suitable precursor can be accomplished to produce the final radiotracer with decay-corrected radiochemical yields ranging from 26% to 51%. acs.org

Radioiodination is another key strategy. nih.gov The introduction of iodine isotopes can be achieved through electrophilic or nucleophilic substitution reactions. nih.gov In electrophilic radioiodination, an oxidizing agent such as Chloramine-T is often used to activate the radioiodide (e.g., Na¹²⁵I) for reaction with a precursor molecule. radiooncologyjournal.com The reaction conditions, including pH, temperature, and reaction time, are optimized to maximize the radiochemical yield. For example, the radioiodination of a benzofuran-pyridin-2-amine derivative using Chloramine-T at room temperature and pH 8 yielded the desired product in over 96% radiochemical yield within 10 minutes. radiooncologyjournal.com Halogen exchange reactions represent a common nucleophilic approach, where a different halogen or a leaving group on the precursor is substituted with a radioiodine isotope. nih.gov

The choice of radionuclide is critical and depends on the intended application. For PET imaging, short-lived positron emitters like ¹¹C (T₁/₂ ≈ 20.3 min) and ¹⁸F (T₁/₂ ≈ 109.8 min) are preferred. mdpi.commdanderson.org For SPECT and in vitro radioligand binding studies, isotopes like ¹²⁵I are often used. plos.orgnih.gov

Interactive Data Table: Radiosynthesis of this compound Derivatives and Analogs

| Radiotracer | Precursor | Radionuclide | Labeling Method | Radiochemical Yield (Decay-Corrected) | Reference |

| [¹⁸F]FEM-IMPY | Desmethyl-FEM-IMPY | ¹⁸F | One-pot ¹⁸F-fluoroethylation | 26-51% | acs.org |

| [¹⁸F]FPM-IMPY | Desmethyl-FPM-IMPY | ¹⁸F | One-pot ¹⁸F-fluoropropylation | 26-51% | acs.org |

| [¹⁸F]PSMA-1007 | Trimethylammonium precursor | ¹⁸F | Direct nucleophilic fluorination | 25-80% | mdpi.comresearchgate.net |

| ¹²⁵I-BPA | 5-(5-(Tributylstannyl) benzofuran-2-yl) pyridin-2-amine | ¹²⁵I | Electrophilic substitution (Chloramine-T) | 96.5% | radiooncologyjournal.com |

| Ac₂[¹²⁵I]IUdR | Ac₂Bu₃SnUdR | ¹²⁵I | Stille reaction followed by iododestannylation | 39% | plos.org |

Purification and Quality Control in Radiopharmaceutical Preparation

The purification and rigorous quality control of radiopharmaceuticals derived from this compound are mandated to ensure patient safety and diagnostic accuracy. unm.edumazums.ac.ir Following radiosynthesis, the crude reaction mixture contains the desired radiotracer alongside unreacted radionuclide, precursors, reagents, and potential byproducts. acs.org Purification is therefore essential to isolate the radiopharmaceutical to a high degree of radiochemical and chemical purity. unm.edu

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for both the purification and quality control analysis of radiopharmaceuticals. acs.org For purification, preparative HPLC is used to separate the radiolabeled product from impurities. acs.org Subsequently, analytical HPLC, equipped with both a radiation detector and a UV detector, is employed to determine the radiochemical and chemical purity of the final product. researchgate.netacs.org The UV detector identifies the chemical components, while the radiation detector measures the radioactivity, allowing for the calculation of radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form. unm.edu

Thin-Layer Chromatography (TLC) is another common, rapid, and economical method used for assessing radiochemical purity, particularly in hospital radiopharmacy settings. radiooncologyjournal.comdergipark.org.tr This technique separates components based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) with a mobile solvent system. The distribution of radioactivity on the TLC plate is then measured to quantify the purity. mazums.ac.ir

Beyond purity, a comprehensive quality control regimen for radiopharmaceutical release includes several other critical tests. mdpi.commazums.ac.ir The pH of the final formulation must be determined to ensure it is within a physiologically acceptable range. mdpi.comresearchgate.net The product is visually inspected for clarity, color, and the absence of particulate matter. mdpi.com Gas Chromatography (GC) is often used to quantify residual solvents from the synthesis to ensure they are below predefined safety limits. researchgate.netacs.org Additionally, tests for sterility and bacterial endotoxins (e.g., the Limulus Amebocyte Lysate (LAL) test) are performed to guarantee the product is safe for intravenous administration, although due to the short half-lives of many PET radionuclides, sterility tests are often conducted retrospectively. mazums.ac.iracs.org All these quality control procedures must be validated and adhere to Good Manufacturing Practice (GMP) guidelines as stipulated by regulatory bodies like the European Pharmacopoeia. mdpi.commdpi.com

Interactive Data Table: Quality Control Specifications for Radiopharmaceuticals

| Quality Control Test | Specification | Method | Reference |

| Radiochemical Purity | >95% | Analytical HPLC, TLC | mdpi.comresearchgate.net |

| Chemical Purity | Identification of product peak | UV-HPLC | researchgate.netacs.org |

| pH | 5.5 - 7.5 (Typical) | pH indicator strips or meter | mdpi.commdpi.comresearchgate.net |

| Residual Solvents | Below predefined limits (e.g., Ph. Eur.) | Gas Chromatography (GC) | researchgate.netacs.org |

| Visual Inspection | Clear, colorless, free of particles | Visual Check | mdpi.com |

| Sterility | Sterile | Membrane Filtration | mazums.ac.iracs.org |

| Bacterial Endotoxins | Below specified limits | Limulus Amebocyte Lysate (LAL) Test | mazums.ac.ir |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton (¹H) NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the pyridine ring.

A representative ¹H NMR spectrum of a related compound, 3-iodo-isonicotinic acid, shows a signal at 8.86 ppm (singlet, 1H) and another at 8.71 ppm (doublet, J=5.1 Hz, 1H). googleapis.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The multiplicity of the signals (e.g., singlet, doublet) and the coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of adjacent protons.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.86 | s | - | 1H | Aromatic Proton |

Note: The data presented is for a derivative and serves as an illustrative example. Actual chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, which often allows for the resolution of all carbon signals.

Advanced Multidimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between atoms. wikipedia.orgrsc.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule. wikipedia.org

HSQC correlates proton signals with the directly attached carbon atoms, providing a powerful tool for assigning carbon resonances.

While specific multidimensional NMR studies on this compound were not found in the initial search, these techniques are standard practice in the structural elucidation of novel or complex organic compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. libretexts.org The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₆H₄INO₂). The fragmentation pattern would likely involve the loss of characteristic neutral fragments, such as the carboxyl group (-COOH) or the iodine atom. libretexts.org

High-Resolution Mass Spectrometry (HR-MS) Applications

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). nih.govspectroscopyonline.com

For this compound, HR-MS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass for C₆H₄INO₂. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing samples in complex matrices. pnnl.govnih.gov

Table 2: Theoretical vs. Experimental Mass for a Hypothetical HR-MS Analysis

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄INO₂ |

| Theoretical Monoisotopic Mass | 248.9287 |

| Experimentally Determined Mass (Hypothetical) | 248.9285 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and fragmented to produce a spectrum of product ions. uab.edu This process provides detailed structural information by revealing the connectivity of atoms within the molecule.

In the analysis of this compound, the molecular ion would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. For example, the loss of the carboxylic acid group would result in a specific product ion, and further fragmentation could reveal the structure of the pyridine ring. nih.govnih.gov This technique is particularly useful for distinguishing between isomers and for identifying known compounds in complex mixtures. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a liquid mixture. torontech.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. chromatographyonline.comhplc.eu The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for the quantitative analysis of this compound in various samples. medicinescience.orgfrontiersin.orgukm.my

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. jfda-online.compsu.edu For this compound, esterification to form a more volatile derivative, such as the methyl ester, would be necessary before GC analysis. journal-of-agroalimentary.ro GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. avantiresearch.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| Carbon |

| Iodine |

| Nitrogen |

| Hydrogen |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. whitman.edu The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org For acidic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is commonly employed.

In RP-HPLC, a non-polar stationary phase, often a C18 column, is used in conjunction with a polar mobile phase. researchgate.net The pH of the mobile phase is a critical parameter that influences the retention of ionizable compounds. hplc.eu For acidic analytes, maintaining a low pH ensures they are in their non-ionized, more hydrophobic form, leading to stronger retention on the non-polar stationary phase. hplc.eu Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. nih.gov

Detection is frequently carried out using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. measurlabs.comaurora-universities.eu

Table 1: Illustrative HPLC-DAD Conditions for Carboxylic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted to be acidic) | researchgate.netmdpi.com |

| Elution | Isocratic or Gradient | nih.govmdpi.com |

| Flow Rate | Typically 1.0 mL/min | nih.govmdpi.com |

| Detection | DAD at a specific wavelength (e.g., 270 nm) | nih.govmdpi.com |

| Temperature | Often maintained at a constant temperature (e.g., 30°C or 45°C) | researchgate.nethplc.eu |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. gcms.cz Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column. gcms.czscribd.com To overcome these issues, derivatization is typically required. gcms.czscribd.com A common derivatization technique is esterification, which converts the carboxylic acid into a more volatile ester, such as a methyl ester (FAME). gcms.czscribd.com This process is often achieved by reacting the acid with an alcohol in the presence of a catalyst. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. avantiresearch.com The choice of column stationary phase is critical for achieving the desired separation. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification. avantiresearch.comeuropa.eu

Thin-Layer Chromatography (TLC) and Related Planar Techniques

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for the qualitative analysis of mixtures and for monitoring reaction progress. utoronto.ca It involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) on a solid support, and a mobile phase that moves up the plate via capillary action. utoronto.caumlub.pl

For the analysis of this compound, a polar stationary phase like silica gel is appropriate. utoronto.ca The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation and is determined based on the polarity of the compound. utoronto.ca More polar compounds exhibit stronger interactions with the stationary phase and thus have lower retention factor (Rf) values. utoronto.ca Visualization of the separated spots can be achieved under UV light or by using staining reagents. utoronto.ca High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to classical TLC due to the use of smaller and more uniform stationary phase particles. researchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex samples.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. nih.govmdpi.com The mass spectrometer provides information about the molecular weight and structure of the eluted compounds, allowing for their definitive identification. mdpi.com For acidic compounds, negative ion electrospray ionization (ESI) is often used. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) couples GC with MS, providing a robust method for the identification of volatile compounds. avantiresearch.com As with standalone GC, derivatization of this compound to its ester form is necessary prior to analysis. avantiresearch.com The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. avantiresearch.com

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) is a widely used technique that provides both chromatographic separation and UV-Vis spectral information for each peak. measurlabs.comaurora-universities.eu The DAD detector acquires the entire UV-Vis spectrum of the eluting compounds, which can be used to assess peak purity and to identify compounds by comparing their spectra with those in a library. nih.gov

Table 2: Summary of Hyphenated Techniques for Organic Acid Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis | Source |

|---|---|---|---|---|

| LC-MS | Differential partitioning between liquid mobile phase and solid stationary phase. | Measures mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity; no derivatization required. | nih.govmdpi.com |

| GC-MS | Differential partitioning between gas mobile phase and liquid/solid stationary phase. | Measures mass-to-charge ratio of fragmented ions. | High resolving power and definitive identification (after derivatization). | avantiresearch.comekb.eg |

| HPLC-DAD | Differential partitioning between liquid mobile phase and solid stationary phase. | Measures absorbance over a range of UV-Vis wavelengths. | Provides peak purity information and spectral identification. | nih.govmeasurlabs.commdpi.com |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org

Principal Component Analysis (PCA) for Data Reduction

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining the most important information. metabolon.comarxiv.org In the context of spectroscopic analysis, PCA can be applied to a set of spectra (e.g., from HPLC-DAD or other spectroscopic methods) to identify patterns and relationships between samples. nih.govresearchgate.net By transforming the original variables into a smaller set of uncorrelated variables called principal components, PCA can help in visualizing the data, identifying outliers, and recognizing clustering of samples with similar characteristics. metabolon.comnih.gov

Partial Least Squares (PLS) Regression for Quantitative Analysis

Partial Least Squares (PLS) regression is a multivariate statistical method used to build a predictive model between a set of predictor variables (e.g., spectroscopic data) and a response variable (e.g., concentration of this compound). researchgate.netnih.gov PLS is particularly useful when the predictor variables are numerous and highly correlated, as is often the case with spectroscopic data. researchgate.netdiva-portal.org By projecting the predictor and response variables to a new space, PLS finds the latent variables that maximize the covariance between them. statease.comnih.gov This makes it a powerful tool for quantitative analysis, allowing for the determination of the concentration of an analyte in a complex matrix based on its spectroscopic signature. nih.govnih.gov

Multivariate Curve Resolution and Parallel Factor Analysis (PARAFAC)

In the advanced analytical characterization of this compound, particularly within complex mixtures or during reaction monitoring, traditional univariate methods often fall short. Spectroscopic data from such systems typically involve heavily overlapping signals from multiple chemical species. Multivariate Curve Resolution (MCR) and Parallel Factor Analysis (PARAFAC) are powerful chemometric techniques designed to deconvolve these complex datasets, enabling the extraction of pure component information from unresolved mixtures.

Multivariate Curve Resolution (MCR) , particularly when implemented with an Alternating Least Squares (ALS) algorithm (MCR-ALS), is a versatile method for the analysis of data from evolving processes. nih.gov It decomposes a data matrix, such as a series of spectra recorded over time, into two smaller matrices: one representing the concentration profiles of the chemical species and the other containing their pure spectral profiles. nih.govacs.org This is achieved without prior knowledge of the pure component spectra or their concentrations, relying instead on the application of mathematical constraints like non-negativity, unimodality, and closure to guide the resolution towards chemically meaningful solutions. acs.org

A significant application of MCR-ALS is in the monitoring of chemical reactions. nih.govnih.gov For instance, in a hypothetical synthesis or degradation reaction involving this compound, UV-Vis or Raman spectroscopy could be used to monitor the process in real-time. The collected data would be a matrix where each row corresponds to a spectrum at a specific time point. MCR-ALS can be applied to this data matrix to resolve the system into its constituent components, which might include reactants, intermediates, the this compound product, and any by-products. researchgate.netspectroscopyonline.com

Consider a hypothetical scenario where this compound is formed from a precursor, with the transient formation of an intermediate species. MCR-ALS analysis of the time-resolved spectral data could yield the concentration profiles for each of these three components.

Hypothetical MCR-ALS Data for a Reaction Forming this compound

| Reaction Time (minutes) | Precursor (Relative Conc.) | Intermediate (Relative Conc.) | This compound (Relative Conc.) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.50 | 0.35 | 0.15 |

| 30 | 0.25 | 0.40 | 0.35 |

| 40 | 0.10 | 0.30 | 0.60 |

| 50 | 0.05 | 0.15 | 0.80 |

| 60 | 0.00 | 0.05 | 0.95 |

This type of data, extracted by MCR-ALS, provides invaluable kinetic information about the reaction, revealing the rise and fall of intermediates and the rate of product formation. d-nb.info

Parallel Factor Analysis (PARAFAC) is a multi-way decomposition method that is conceptually similar to MCR but is specifically designed for data arranged in a three-way (or higher) array. rsc.org A prime example of its application is in the analysis of Excitation-Emission Matrix (EEM) fluorescence spectroscopy. rsc.orgnih.gov An EEM is a three-dimensional data array where fluorescence intensity is measured over a range of both excitation and emission wavelengths for a given sample. For a set of multiple samples, this becomes a three-way data structure.

Aromatic and heterocyclic compounds, including derivatives of nicotinic acid, can exhibit fluorescence. mdpi.com If this compound were present in a complex mixture of other fluorescent compounds (e.g., in environmental samples or biological fluids), EEM-PARAFAC could be employed to identify and quantify its contribution to the total fluorescence signal. nih.govresearchgate.net The PARAFAC model decomposes the EEM dataset into a set of "components," each representing a unique fluorescent species with its own characteristic excitation and emission spectra and a relative concentration in each sample. rsc.org

The following hypothetical table illustrates the kind of output a PARAFAC analysis might provide for a set of samples containing this compound and other fluorophores.

Hypothetical PARAFAC Component Scores for a Set of Samples

| Sample ID | Component 1 (Humic-like Substance) | Component 2 (this compound) | Component 3 (Tryptophan-like) |

| Sample A | 1.25 | 0.50 | 0.10 |

| Sample B | 1.30 | 0.05 | 0.85 |

| Sample C | 0.80 | 1.10 | 0.20 |

| Sample D | 1.15 | 0.45 | 0.15 |

By calibrating the model with a standard of pure this compound, the relative scores from the PARAFAC model can be converted into actual concentrations, providing a powerful quantitative tool for analyzing complex systems. nih.gov

Computational Chemistry and Theoretical Studies of 3 Iodoisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-iodoisonicotinic acid. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For this compound, DFT can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p) to accurately account for the electronic structure of all atoms, including the iodine. nih.gov

From the optimized geometry, a wealth of information regarding the molecule's reactivity can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can be used to compute various electronic properties that shed light on the molecule's behavior in chemical reactions. These properties, often referred to as global reactivity descriptors, include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical data table of such calculated properties for this compound is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.1 eV |

| Electronegativity | 4.3 eV |

| Chemical Hardness | 2.2 eV |

| Chemical Softness | 0.45 eV⁻¹ |

| Electrophilicity Index | 4.2 eV |

This table is illustrative and based on general expectations for similar molecules. Actual values would require specific DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying the molecular orbitals of this compound. asianpubs.org Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods can provide a detailed picture of the electronic distribution within the molecule.

Molecular orbital analysis helps in identifying the regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack. The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), dictate the molecule's reactivity and its interactions with other chemical species. wikipedia.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational landscape.

Molecular Mechanics (MM) methods utilize classical physics to model the potential energy surface of a molecule. These force-field-based approaches are computationally less expensive than quantum methods and are well-suited for studying large systems or for performing long-timescale simulations.

Molecular Dynamics (MD) simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. An MD simulation of this compound, likely in a solvent such as water, would provide insights into its conformational flexibility, solvation dynamics, and potential interactions with other molecules. The trajectory of the atoms over the course of the simulation can be analyzed to understand how the molecule behaves in a more realistic, dynamic environment.

Monte Carlo (MC) simulations offer another powerful tool for exploring the conformational space of this compound. nih.gov Instead of following a deterministic trajectory like in MD, MC methods use random sampling to generate a variety of molecular conformations. By applying an energy-based criterion, such as the Metropolis algorithm, the simulation can efficiently sample low-energy conformations that are more likely to be populated at a given temperature. This is particularly useful for identifying the most stable conformers of the molecule and for understanding the energy barriers between different conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models.

For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). asianpubs.org The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net These predicted chemical shifts can be invaluable for interpreting experimental NMR spectra and for confirming the molecular structure.

A hypothetical comparison of experimental and calculated vibrational frequencies for this compound is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1710 | 1725 |

| C=C stretch (ring) | 1590 | 1605 |

| C-I stretch | 650 | 655 |

| O-H bend | 1420 | 1430 |

This table is for illustrative purposes. Actual data would require experimental measurements and specific calculations.

By integrating these diverse computational techniques, a comprehensive theoretical understanding of this compound can be achieved, providing deep insights into its structure, reactivity, and spectroscopic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The structure-activity relationship (SAR) for derivatives of isonicotinic acid, the parent compound of this compound, has been a subject of interest, particularly in the context of developing therapeutic agents. A key takeaway from SAR studies on substituted pyridines is the significant impact of the substituent's position on biological activity. Research into analogs of isoniazid, a primary drug for tuberculosis treatment derived from isonicotinic acid, has shown that modifications at the 3-position of the pyridine (B92270) ring are often not well-tolerated and can lead to a decrease or complete loss of activity.

This trend suggests that the steric and electronic properties of the substituent at this position are critical. The introduction of a bulky and electronegative iodine atom at the 3-position, as in this compound, would significantly alter the molecule's charge distribution and spatial arrangement. These changes could hinder its ability to fit into the binding pocket of a target protein or enzyme, thereby reducing its biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity in a quantitative manner, have not been extensively developed specifically for this compound. However, the principles of QSAR could be applied to a series of 3-substituted isonicotinic acid derivatives to build predictive models. Such models would utilize molecular descriptors—such as size, lipophilicity, and electronic parameters—to forecast the biological activity of novel, untested compounds. For this compound, key descriptors would include the van der Waals radius of the iodine atom, its high lipophilicity, and its electron-withdrawing nature.

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Description | Implication for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Increased molecular weight due to the iodine atom may affect bioavailability. |

| LogP | A measure of the molecule's lipophilicity (fat-solubility). | The iodine atom significantly increases the LogP value, enhancing membrane permeability but potentially increasing non-specific binding. |

| Hammett Constant (σ) | A measure of the electronic effect of a substituent on a benzene (B151609) ring, often applied to pyridine rings as well. | The iodine atom is an electron-withdrawing group, which can influence the pKa of the carboxylic acid and the reactivity of the pyridine ring. |

| Steric Parameters (e.g., Taft's Es) | Quantify the steric bulk of a substituent. | The large size of the iodine atom can cause steric hindrance at a biological target's binding site. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | The introduction of the iodine atom alters the overall dipole moment, which can affect interactions with polar residues in a binding pocket. |

Investigation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to understand catalytic pathways at a molecular level. For this compound, theoretical studies could elucidate its reactivity in various chemical transformations. For instance, its use as an intermediate in the synthesis of more complex molecules, such as inhibitors of protein isoprenyl transferases, has been noted.

Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction intermediates involved in reactions where this compound is a reactant. This would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. Furthermore, computational analysis could explore its potential as a catalyst or a ligand in organometallic catalysis, where the iodine atom and the pyridine nitrogen could coordinate with a metal center.

Virtual Screening and Ligand-Based Drug Design Incorporating this compound Scaffolds

The this compound scaffold, despite the potential challenges associated with substitution at the 3-position, could be utilized in virtual screening and ligand-based drug design. In a virtual screening campaign, large libraries of compounds containing the this compound core could be computationally docked into the binding site of a specific biological target. The scoring functions used in these simulations would predict the binding affinity and pose of each compound, allowing for the identification of potential hits for further experimental validation.

In ligand-based drug design, the known structure of an active compound is used to design new molecules with similar properties. If a biologically active molecule containing a this compound moiety were identified, its structure could serve as a template. Pharmacophore modeling, a key technique in ligand-based design, would identify the essential structural features responsible for its activity—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The iodine atom in this compound could contribute to a hydrophobic interaction or act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 2: Potential Pharmacophoric Features of a this compound-Based Ligand

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction at a Biological Target |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Interaction with hydrogen bond donor residues (e.g., serine, threonine, lysine). |

| Hydrogen Bond Donor | Carboxylic Acid Hydrogen | Interaction with hydrogen bond acceptor residues (e.g., aspartate, glutamate, histidine). |

| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). |

| Hydrophobic Feature | Iodine Atom | Interaction with hydrophobic pockets in the binding site. |

| Halogen Bond Donor | Iodine Atom | Interaction with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. |

Medicinal and Pharmaceutical Chemistry Applications

This compound serves as a versatile scaffold and key intermediate in the synthesis of a wide array of molecules with significant potential in medicinal and pharmaceutical chemistry. Its structure, featuring a pyridine ring, a carboxylic acid group, and a strategically placed iodine atom, allows for diverse chemical modifications, making it a valuable starting point for the development of novel therapeutic and diagnostic agents.

The unique combination of functional groups in this compound makes it an attractive building block for medicinal chemists. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the introduction of various organic moieties to create extensive libraries of novel compounds for biological screening.

The isonicotinic acid framework is a recognized motif in the design of anti-inflammatory agents. nih.govnih.gov Research into isonicotinic acid derivatives has yielded compounds with significant reactive oxygen species (ROS) inhibitory activity, a key mechanism in combating inflammation. nih.gov For instance, novel scaffolds containing the isonicotinoyl group have demonstrated exceptionally high anti-inflammatory activity in vitro, with some derivatives showing potency eight times greater than the standard drug ibuprofen. nih.gov

While direct studies on this compound itself are specific, its role as an intermediate is crucial. The iodine atom can be replaced through various chemical reactions to introduce different substituents, allowing for the fine-tuning of the molecule's anti-inflammatory properties. This synthetic versatility enables the creation of derivatives that can modulate inflammatory pathways. For example, derivatives of the related isatin (B1672199) scaffold, which also serve as building blocks, have been shown to inhibit the production of pro-inflammatory cytokines like IL-6, TNF, and IL-1β. nih.govfrontiersin.org The development of isonicotinic acid-derived 1,3,4-oxadiazoles has also resulted in compounds with an anti-inflammatory profile superior to naproxen. nih.gov

Nitrogen-containing heterocyclic compounds are a cornerstone of anticancer drug discovery, with a significant percentage of FDA-approved small molecule drugs featuring such structures. mdpi.com Nicotinic acid, an isomer of isonicotinic acid, and its derivatives have gained immense importance in the development of anticancer drugs. nih.gov The this compound structure represents a valuable starting point for synthesizing novel oncology drug candidates.

The iodine atom on the pyridine ring is particularly significant as it serves as a versatile handle for synthetic modification through metal-catalyzed cross-coupling reactions. This allows for the systematic construction of complex molecules with diverse functionalities, a common strategy in modern drug discovery to generate libraries of compounds for screening against cancer cell lines and protein targets.

While direct synthesis from this compound is a specialized area of research, the efficacy of related structures underscores its potential. For example, novel iodo-chrysin derivatives have been synthesized and shown to possess stronger anti-thyroid cancer activities than the standard chemotherapeutic agent 5-FU. scbt.com Similarly, various substituted quinolines have been developed that possess potent anticancer activities against breast cancer cells in the nanomolar range. mdpi.com Furthermore, derivatives of isatin, another heterocyclic scaffold, have demonstrated significant antitumor activities against a range of cancer cell lines, including breast, lung, and leukemia. scbt.comresearchgate.net These examples highlight the utility of halogenated heterocyclic compounds in oncology, positioning this compound as a promising precursor for the next generation of anticancer agents.

Table 1: Anti-Thyroid Cancer Activity of Selected Iodo-Chrysin Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for representative compounds against two thyroid cancer cell lines, demonstrating the potency of iodine-containing heterocyclic structures.

| Compound | SW-579 Cell Line IC50 (μM) | TT Cell Line IC50 (μM) |

| Compound 10 | Not specified | 6.2 |

| Compound 21 | 3.4 | Not specified |

| 5-Fluorouracil (5-FU) | 59.3 | 18.4 |

Data sourced from Med Chem, 2016. scbt.com

The isonicotinic acid moiety is a well-established pharmacophore in the field of antimicrobial agents, most famously represented by the antitubercular drug isoniazid. alchempharmtech.com Investigations into the relationship between chemical structure and antimicrobial activity have included isonicotinates and iodo-substituted compounds. The presence of an iodine substituent on an aromatic ring can significantly influence the electronic properties and biological activity of a molecule.

Iodine itself is a potent antimicrobial agent effective against a broad spectrum of bacteria, fungi, and protozoa, with a low propensity for inducing resistance. This inherent antimicrobial character can be leveraged by incorporating iodine into more complex organic molecules. Coordination compounds of iodine have demonstrated significant bactericidal activity against multidrug-resistant (MDR) strains, highlighting the potential for novel iodine-based therapeutics. This compound can serve as a precursor for such molecules, combining the recognized activity of the isonicotinic acid core with the broad-spectrum antimicrobial properties of iodine.

The most prominent application of the isonicotinic acid scaffold is in the fight against tuberculosis (TB). Isonicotinic acid hydrazide (INH), also known as isoniazid, is a primary drug for treating TB. This compound is identified as an antituberculotic agent that functions by inhibiting the synthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall.

Research has focused on synthesizing new analogs of INH to overcome drug resistance and improve efficacy. In this context, this compound is a key intermediate. For example, new pyridine derivatives designed as INH analogs have shown promising antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Several of these synthesized compounds exhibited potency equipotent to the standard drug Ethambutol and were more active than Pyrazinamide.

Table 2: Tuberculostatic Activity of Isonicotinic Acid Hydrazide (INH) Analogues

This table shows the Minimum Inhibitory Concentration (MIC) of newly synthesized INH analogues compared to standard antitubercular drugs, indicating their potential as effective agents against Mycobacterium tuberculosis.

| Compound/Drug | MIC (μM) |

| Analogue 3e | 7.30 - 8.74 |

| Analogue 3g | 7.30 - 8.74 |

| Analogue 5b | 7.30 - 8.74 |

| Analogue 11b | 7.30 - 8.74 |

| Ethambutol | 7.64 |

| Pyrazinamide | 50.77 |

Data sourced from Bioorganic Chemistry, 2018.

The presence of an iodine atom makes this compound an ideal candidate for the development of radiopharmaceuticals for molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.net The stable iodine atom can be readily substituted with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-125, without altering the molecule's fundamental biochemical properties.

This strategy has been explored in the context of tuberculosis diagnosis. Specifically, [¹²³I]- and [¹²⁴I]-Iodoisonicotinic Acid Hydrazide have been investigated as potential radiotracers for the differential diagnosis of tuberculosis. nih.gov The concept involves the radiolabeled INH analog being selectively taken up by mycobacteria, allowing for their visualization and localization within the body using nuclear imaging techniques.

This application is part of a broader strategy in radiopharmaceutical development where bioactive molecules are labeled with radionuclides to image specific biological processes or targets. For example, radioiodinated peptides have been successfully developed for SPECT tumor imaging, demonstrating clear visualization of xenografts in preclinical models. The development of such agents relies on synthetic precursors like this compound, which provide a stable platform for introducing radioiodine.

2 Applications in Radiopharmaceutical Sciences

This compound serves as a valuable precursor in the field of radiopharmaceutical sciences, where the introduction of a radioactive iodine isotope onto the pyridine ring enables its use in both diagnostic imaging and therapeutic applications. The specific iodine isotope chosen dictates the application; gamma-emitters like Iodine-123 are ideal for imaging, while particle-emitters like Iodine-131 are suited for therapy.

1 Design and Synthesis of Radiolabeled Tracers for Diagnostic Imaging

The synthesis of radiolabeled tracers for diagnostic imaging often involves the incorporation of a gamma-emitting radionuclide into a biologically active molecule. This compound is a key building block for such tracers, particularly for Single-Photon Emission Computed Tomography (SPECT). While direct studies on the 3-iodo isomer are limited in publicly available research, the synthesis of its close analog, 2-[¹²³I]-iodoisonicotinic acid hydrazide, provides a clear blueprint for its application.

In a representative synthesis, the process begins with a stable precursor, such as methyl 2-chloroisonicotinate. A halogen exchange reaction is then performed to introduce the radioisotope. For instance, Iodine-123 can be incorporated into the methyl ester molecule through an exchange reaction in a suitable solvent like glacial acetic acid. Following the successful radiolabeling of the ester, it is converted into a more biologically relevant molecule, such as a hydrazide, by reacting it with hydrazine (B178648) under anhydrous conditions precisepeg.com. This final radiotracer can then be purified and prepared for in vivo administration.

Such tracers are designed to target specific biological processes or tissues. For example, the 2-[¹²³I]-iodoisonicotinic acid hydrazide was developed as a potential SPECT radiopharmaceutical for the differential diagnosis of intracranial masses, such as distinguishing a tuberculoma from a glioma, particularly in the context of CNS tuberculosis precisepeg.com. The ability to chemically modify the carboxylic acid group of this compound allows for its conjugation to various targeting vectors, expanding its potential use in creating a wide array of diagnostic imaging agents.

2 Applications in Targeted Radiotherapy Research

Targeted radiotherapy, also known as radiopharmaceutical therapy (RPT), aims to deliver cytotoxic radiation directly to diseased cells while minimizing damage to healthy tissue cd-bioparticles.net. This is achieved by linking a particle-emitting radionuclide (e.g., β- or α-emitter) to a targeting molecule. The principles used in designing diagnostic tracers with this compound can be directly extended to therapeutic applications by substituting the diagnostic isotope with a therapeutic one, such as Iodine-131.

The chemical framework of this compound is well-suited for this purpose. The stable carbon-iodine bond ensures that the radioisotope remains attached to the targeting scaffold as it travels to the tumor site. The carboxylic acid functional group provides a convenient handle for conjugation to various targeting moieties, including peptides, antibodies, or small molecules that recognize specific markers on cancer cells.

While specific clinical applications of 3-¹³¹I-isonicotinic acid derivatives are not yet established, the underlying strategy is a cornerstone of modern radiopharmaceutical research. The development of such agents would involve:

Identifying a suitable targeting molecule that selectively binds to the cells of interest.

Synthesizing a derivative of this compound that can be efficiently conjugated to the targeting molecule.

Performing radioiodination with a therapeutic isotope like Iodine-131.

Conducting preclinical studies to evaluate the agent's therapeutic efficacy and safety profile.

This approach holds promise for creating novel treatments for various cancers by leveraging the proven principles of targeted radionuclide delivery cd-bioparticles.net.

3 In Vivo Stability and Biodistribution Studies of Iodinated Compounds

A critical aspect of developing any radiopharmaceutical is understanding its behavior in a living organism, specifically its stability and how it distributes throughout the body. Biodistribution studies are essential to confirm that the radiotracer accumulates in the target tissue and clears from non-target tissues, thereby maximizing diagnostic/therapeutic efficacy and minimizing off-target radiation exposure.

Studies on the 2-[¹²³I]-iodoisonicotinic acid hydrazide analog in Sprague-Dawley rats have provided insight into the in vivo characteristics of this class of compounds precisepeg.com. After administration, the concentration of the radiotracer is measured in various organs and tissues at different time points. This data reveals the pharmacokinetics of the compound, including its uptake, retention, and clearance profile. Such studies are crucial for assessing the suitability of a tracer for its intended clinical application. For a CNS imaging agent, for example, high uptake in the brain and low accumulation in surrounding tissues like the skull and blood would be desirable precisepeg.com. The data gathered from these preclinical biodistribution studies are fundamental for determining the potential utility and safety of a new radiopharmaceutical before it can be considered for human trials.

Applications of 3 Iodoisonicotinic Acid in Diverse Scientific Disciplines

3 Drug Discovery and Lead Optimization

The rigid pyridine (B92270) core and versatile functional groups of 3-iodoisonicotinic acid make it an attractive scaffold in drug discovery and lead optimization. Its structure can be systematically modified to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.

1 Scaffold for Novel Therapeutic Agents (e.g., CNS-active compounds, antifolates)

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) nih.gov. Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties contribute to its prevalence in CNS drug design. Isoniazid (isonicotinic acid hydrazide), a derivative of the parent isonicotinic acid, is a primary anti-tuberculosis drug known to cross the blood-brain barrier. This demonstrates the potential of the isonicotinic acid framework for CNS applications. The introduction of an iodine atom at the 3-position can further modulate properties such as lipophilicity and metabolic stability, potentially enhancing CNS penetration and target engagement.